Spiro[3.5]nonane-5-carbaldehyde
Description
Spiro[3.5]nonane-5-carbaldehyde is a bicyclic organic compound featuring a spiro junction at the fifth carbon, where two rings (a three-membered and a five-membered) share a single atom. The aldehyde functional group (-CHO) is positioned at the spiro carbon (C5), making it a reactive site for further chemical modifications. C5), likely due to varying numbering conventions in spiro systems. Its molecular formula is C₁₀H₁₆O, with a SMILES string C1CC(CC2(C1)CCC2)C=O and a predicted collision cross-section (CCS) of 134.2 Ų for the [M+H]+ adduct.
Properties
CAS No. |
919482-26-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[3.5]nonane-9-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-9-4-1-2-5-10(9)6-3-7-10/h8-9H,1-7H2 |
InChI Key |
CPPOYPLDKDNJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC2)C(C1)C=O |
Origin of Product |
United States |
Preparation Methods
Malonic Ester Condensation Followed by Functionalization
Procedure :
- Starting Material : Bis(bromomethyl)cyclohexane (prepared from bis(hydroxymethyl)cyclohexane via tosylation and bromide substitution).
- Condensation : React with sodium malonic ester in isoamyl alcohol to form isoamyl 2,2-spiro[3.5]nonanedicarboxylate.
- Hydrolysis and Decarboxylation : Saponification with KOH yields 2-spiro[3.5]nonanecarboxylic acid, which undergoes Hunsdiecker reaction (Ag salt + Br₂) to form 2-bromospiro[3.5]nonane.
- Aldehyde Introduction : Catalytic hydrogenation of the bromide in methanol with NaOMe yields spiro[3.5]nonane, which is oxidized via Swern oxidation (oxalyl chloride, DMSO, Et₃N) to introduce the aldehyde group.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromide formation | AgNO₃, Br₂/CCl₄ | 57% | 95% |
| Aldehyde oxidation | Swern conditions | 72% | 90% |
Advantages : High functional group tolerance.
Limitations : Multi-step process with moderate overall yield (~40%).
Strain-Release Spirocyclization
Procedure :
- Substrate Preparation : Azabicyclo[1.1.0]butyl ketone intermediate synthesized via [2+1] cycloaddition of diazo compounds.
- Spirocyclization : React with silyl ethers (e.g., TMS-protected alcohols) under basic conditions (NaH, THF) to form spiro[3.5]nonane-6-carbaldehyde derivatives.
- Deprotection : Remove silyl groups using HF·pyridine to yield the aldehyde.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | NaH, THF, 0°C → RT | 65% |
| Deprotection | HF·pyridine, CH₂Cl₂ | 89% |
Functional Group Interconversion Strategies
Oxidation of Spiro Alcohols
Procedure :
- Alcohol Synthesis : Hydroboration-oxidation of spiro[3.5]non-5-ene (prepared via Diels-Alder reaction) yields spiro[3.5]nonan-5-ol.
- Oxidation : Treat with PCC (pyridinium chlorochromate) in CH₂Cl₂ to form the aldehyde.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Hydroboration | BH₃·THF, H₂O₂/NaOH | 78% |
| Oxidation | PCC, CH₂Cl₂ | 68% |
Advantages : Short reaction sequence.
Limitations : Over-oxidation to carboxylic acid possible.
Reductive Amination Followed by Hydrolysis
Procedure :
- Imine Formation : React spiro[3.5]nonan-5-amine with formaldehyde to form a Schiff base.
- Reduction : Use NaBH₃CN to yield spiro[3.5]nonan-5-methylamine.
- Oxidative Cleavage : Treat with NaIO₄ to generate the aldehyde.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Reductive amination | NaBH₃CN, MeOH | 82% |
| Oxidative cleavage | NaIO₄, H₂O/THF | 75% |
Advantages : Selective for aldehyde formation.
Limitations : Requires handling of moisture-sensitive reagents.
Comparative Analysis of Methods
Challenges and Optimizations
- Regioselectivity : Spiro[3.5]nonane derivatives often form regioisomers during cyclization. HPLC analysis (C18 column, 70:30 MeCN/H₂O) separates isomers with >95% purity.
- Stability : The aldehyde group is prone to polymerization. Storage under N₂ at −20°C with 0.1% BHT stabilizes the compound.
- Catalytic Improvements : Pd/C-mediated hydrogenation (20 psi H₂, 50°C) reduces side reactions during bromide reduction.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products
Oxidation: Spiro[3.5]nonane-5-carboxylic acid.
Reduction: Spiro[3.5]nonane-5-methanol.
Substitution: Various substituted spiro[3.5]nonane derivatives.
Scientific Research Applications
Spiro[3.5]nonane-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Physical and Spectral Properties
- Boiling Points and Stability: The Boc-diaza derivative has a predicted boiling point of 319.4±17.0°C and density of 1.08±0.1 g/cm³ , suggesting thermal stability suitable for high-temperature reactions.
- Acidity/Basicity: The Boc-diaza compound’s pKa is 10.09±0.20 , indicating moderate basicity, likely due to the secondary amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
